molecular formula C19H19Cl2N3O5S B2476997 2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide CAS No. 891127-73-4

2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide

Cat. No. B2476997
M. Wt: 472.34
InChI Key: AWDMVLOARUTUPQ-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide” has a molecular formula of C19H19Cl2N3O5S. It has an average mass of 472.342 Da and a monoisotopic mass of 471.042236 Da .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complex thiophene derivatives have been extensively studied due to their potential in various applications, including antimicrobial, anticancer, and materials science. These compounds are often synthesized through multi-step reactions involving the condensation of amino thiophene carboxamide derivatives with various reagents, leading to a wide range of functionalized thiophene compounds. Notably, the synthesis involves critical steps such as hydrolysis, condensation with phosphoro dichloridates, and further reactions to introduce specific functional groups that enhance the compound's biological or physical properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Anticancer Activity

Thiophene derivatives, including those similar in structure to 2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide, have been evaluated for their antimicrobial and anticancer activities. These studies involve assessing the synthesized compounds against a variety of bacterial and fungal strains, as well as cancer cell lines, to determine their efficacy. The antimicrobial evaluation often includes molecular docking studies to understand the interaction between the compounds and target proteins at the molecular level (Atta & Abdel‐Latif, 2021).

Materials Science Applications

The incorporation of thiophene and oxadiazole units into aromatic systems has been explored for creating new all-aromatic liquid crystal architectures. These materials are designed by modifying classic mesogens to introduce bends or kinks that affect their liquid crystalline behavior, potentially leading to materials with novel properties for applications in displays and other electronic devices (Zafiropoulos, Choi, Dingemans, Lin, & Samulski, 2008).

properties

IUPAC Name

2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O5S/c1-4-26-12-7-10(8-13(27-5-2)15(12)28-6-3)18-23-24-19(29-18)22-17(25)11-9-14(20)30-16(11)21/h7-9H,4-6H2,1-3H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDMVLOARUTUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide

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